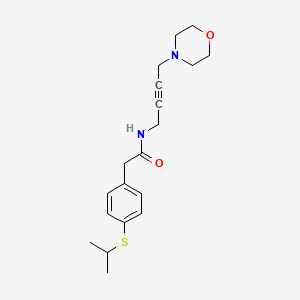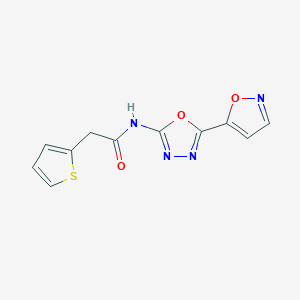![molecular formula C19H17FN2O B2425313 6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one CAS No. 923083-81-2](/img/structure/B2425313.png)
6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one is a pyridazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research. In
Scientific Research Applications
Anxiolytic and Anticonvulsant Properties
6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one and its derivatives have shown potential as anxiolytic agents without the sedation typically associated with such drugs. For instance, a specific derivative, TPA023, exhibited anxiolytic-like activity in various animal models without causing sedation, even at high doses. This compound also demonstrated anticonvulsant activity in a mouse model, highlighting its potential for broader neurological applications (Atack et al., 2006).
Anti-inflammatory and Analgesic Effects
Pyridazinone derivatives have been explored for their anti-inflammatory and analgesic properties. A series of 3-pyridazinones showed significant antinociceptive activity, outperforming aspirin in certain models (Gokçe et al., 2001). In another study, certain heterocyclic-fused pyridazinones displayed effective anti-inflammatory effects by reducing paw edema induced by zymosan in mice, with some compounds not affecting the nociceptive threshold or altering locomotor performance, making them promising candidates for further development as anti-inflammatory drugs (Pieretti et al., 2006).
Antisecretory and Antiulcer Activities
Research has also focused on the antisecretory and antiulcer potential of pyridazinone derivatives. For example, certain pyridazinone compounds demonstrated potent gastric antisecretory activity, offering insights into the potential development of new drugs for treating ulcerative conditions (Yamada et al., 1981).
Mechanism of Action
Pyridazinone derivatives, such as 6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one, have been found to exhibit a wide range of pharmacological activities . The mechanism of action of some 6-aryl-3(2H)-pyridazinone derivatives is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-13-3-6-16(11-14(13)2)18-9-10-19(23)22(21-18)12-15-4-7-17(20)8-5-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKRGNFVRJTGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2425232.png)
![3-Amino-1-[3-(dimethylamino)propyl]thiourea](/img/structure/B2425233.png)
![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2425239.png)
![2-Cyclopropyl-5-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2425240.png)


![N-(2-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2425243.png)
![2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B2425245.png)
![3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2425246.png)
![3-nitro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2425247.png)
![Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2425249.png)

![2,4-dimethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2425252.png)